molecular formula C10H13NO3 B060343 3-(4-Methoxy-phenylamino)-propionic acid CAS No. 178425-91-7

3-(4-Methoxy-phenylamino)-propionic acid

Cat. No. B060343
CAS RN: 178425-91-7
M. Wt: 195.21 g/mol
InChI Key: HLBRZWKCTRYLRH-UHFFFAOYSA-N
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Description

3-(4-Methoxy-phenylamino)-propionic acid is a chemical compound that has been studied for its potential biological activities . It is a derivative of propanehydrazide, bearing a 4-methoxyphenyl group . The compound has been synthesized with various moieties such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, etc .


Synthesis Analysis

The synthesis of 3-(4-Methoxy-phenylamino)-propionic acid and its derivatives involves various chemical reactions . For instance, one study reported the synthesis of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives bearing different moieties . The molecular structures of these compounds were confirmed by IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry data .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxy-phenylamino)-propionic acid and its derivatives has been confirmed by various spectroscopic methods . These include Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy, Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(4-Methoxy-phenylamino)-propionic acid and its derivatives have been studied . These reactions involve various chemical entities and result in the formation of compounds with diverse biological activities .

Scientific Research Applications

Antioxidant Activity

This compound has been found to have significant antioxidant activity. In fact, certain derivatives of this compound, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, have been tested and found to have antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The compound has shown potential in the field of cancer research. It has been tested for anticancer activity using the MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results showed that the tested compounds were generally more cytotoxic against the U-87 cell line than the MDA-MB-231 cell line .

Antiviral Activity

Indole derivatives, which can be synthesized from this compound, have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity. This is particularly important in the treatment of conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of indole derivatives makes them useful in combating various bacterial and fungal infections .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity, making them potential candidates for the treatment of diabetes .

Antimalarial Activity

The antimalarial activity of indole derivatives could be crucial in the fight against malaria, a disease that affects millions of people worldwide .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives have demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

properties

IUPAC Name

3-(4-methoxyanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBRZWKCTRYLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368639
Record name 3-(4-Methoxy-phenylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxy-phenylamino)-propionic acid

CAS RN

178425-91-7
Record name 3-(4-Methoxy-phenylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Methoxyanilino)propionic acid is prepared in a manner similar to that described in Example 1 but starting from p-anisidine (61 g; 0.495 mole), acrylic acid (9.5 g; 0.132 mole) and water (12 cc). After recrystallisation in toluene, the pure product (11.7 g; 0.060 mole) is obtained in the form of a white powder which melts at 89° C.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

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